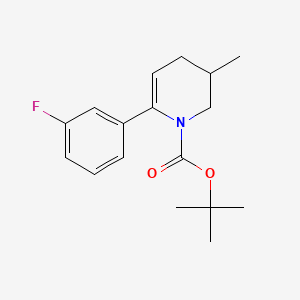
tert-Butyl 6-(3-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a fluorophenyl group and a carboxylate ester group, making it a valuable target for research and industrial applications.
Méthodes De Préparation
Condensation reactions: These reactions often involve the use of a suitable pyridine derivative and a fluorophenyl-containing reagent under controlled conditions.
Esterification: The final step usually involves esterification using 1,1-dimethylethyl chloroformate or a similar reagent to introduce the ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or crystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to a piperidine derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) or bromine (Br2).
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Piperidine derivatives: Formed through reduction of the pyridine ring.
Substituted fluorophenyl derivatives: Resulting from electrophilic substitution reactions.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate: Similar structure with a different position of the fluorophenyl group.
1,1-Dimethylethyl 6-(3-chlorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate: Similar structure with a chlorine atom instead of fluorine.
1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-2-methyl-1(2H)-pyridinecarboxylate: Similar structure with a different methyl group position.
Uniqueness: 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate stands out due to its specific substitution pattern and potential applications. Its unique structure allows for distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H22FNO2 |
|---|---|
Poids moléculaire |
291.36 g/mol |
Nom IUPAC |
tert-butyl 6-(3-fluorophenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO2/c1-12-8-9-15(13-6-5-7-14(18)10-13)19(11-12)16(20)21-17(2,3)4/h5-7,9-10,12H,8,11H2,1-4H3 |
Clé InChI |
GTSDAVFDEAFUPK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)

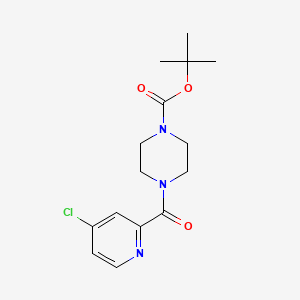
![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
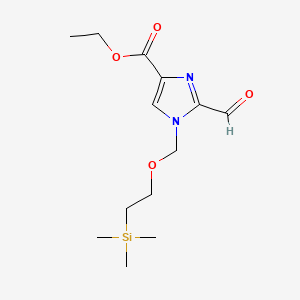
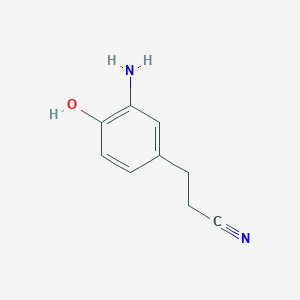
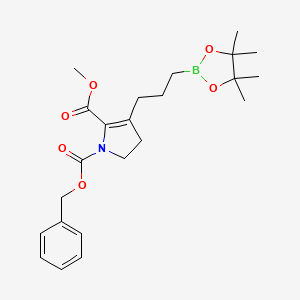
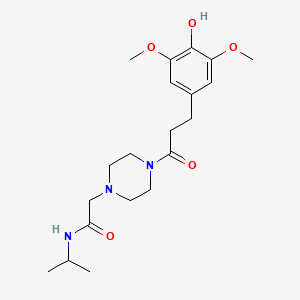

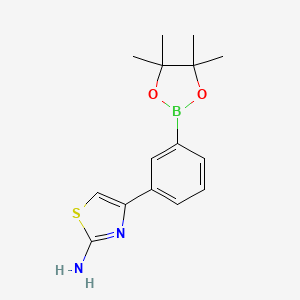
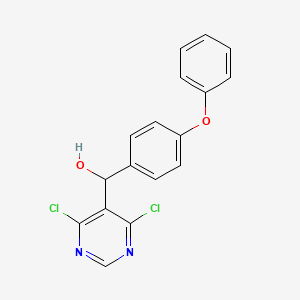
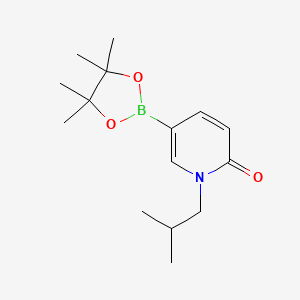
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)

